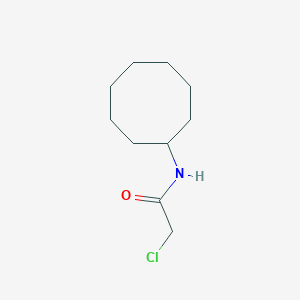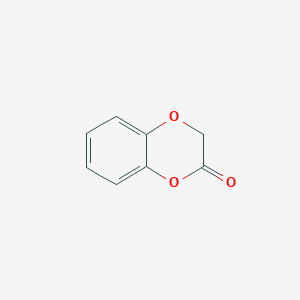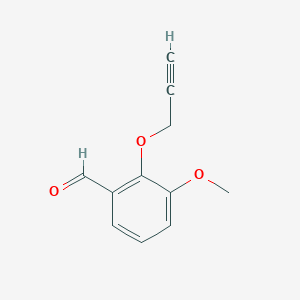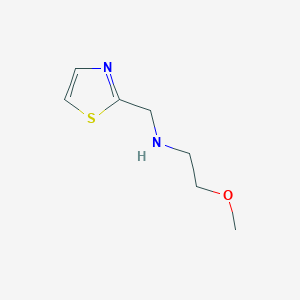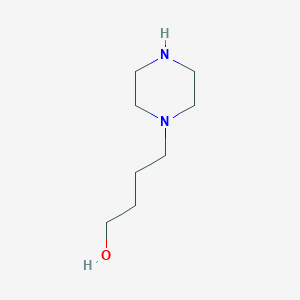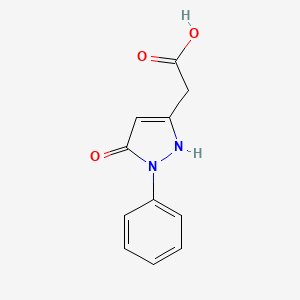
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Vue d'ensemble
Description
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid (HPPA) is a synthetic compound used in scientific research. It is a member of the pyrazole family and is found in various forms, including its free acid and a number of salts. HPPA is a versatile compound with a variety of applications in scientific research, including its use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel Synthesis Methods : Bade and Vedula (2015) detailed a novel and efficient synthesis method for pyrazole derivatives through a one-pot, four-component condensation reaction. This method offers ease of handling and good yields, highlighting its potential in creating complex pyrazole structures (Bade & Vedula, 2015).
- Characterization and Spectral Analysis : Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, offering insights into the structural and spectral properties of these compounds (Viveka et al., 2016).
Corrosion Inhibition
- Pyrazoline Derivatives as Corrosion Inhibitors : Lgaz et al. (2018, 2020) explored the effectiveness of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. Their studies used experimental and computational methods to demonstrate high inhibition efficiency and insights into the adsorption process on metal surfaces (Lgaz et al., 2018), (Lgaz et al., 2020).
Pharmaceutical Research
- Antimicrobial Activity : Kumar et al. (2012) and Naik et al. (2013) synthesized pyrazole derivatives andtested their antimicrobial activity. These compounds showed promising results against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Kumar et al., 2012), (Naik et al., 2013).
- Analgesic and Anti-inflammatory Properties : Research by Banoglu et al. (2007) and Kenchappa et al. (2020) identified the analgesic and anti-inflammatory activities of certain pyrazole derivatives, suggesting their potential in pain and inflammation management (Banoglu et al., 2007), (Kenchappa et al., 2020).
Agricultural Applications
- Germination Inhibition : A study by Oh et al. (2002) isolated pyrazol derivatives from Erigeron annuus, identifying their role as germination inhibitory constituents. This suggests their potential application in agriculture for controlling weed growth (Oh et al., 2002).
Material Science
- Fluorescent Film Precursors : Soboleva et al. (2017) worked on the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their derivatives for potential use in creating fluorescent films. This highlights the compound's significance in material science and its applications in creating advanced materials (Soboleva et al., 2017).
Propriétés
IUPAC Name |
2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-6,12H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVJIEWMMLZJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407035 | |
| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
CAS RN |
37959-11-8 | |
| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1351920.png)
![3-acetyl-2-[(E)-(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B1351926.png)
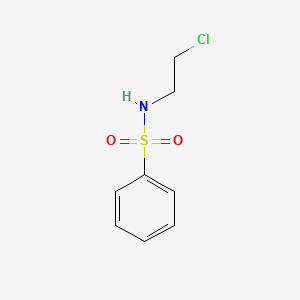
![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)

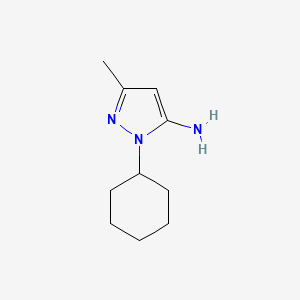
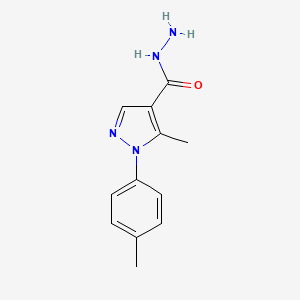
![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B1351945.png)
